Ethyl 1H-imidazole-2-carboxylate
Overview
Description
Ethyl 1H-imidazole-2-carboxylate is a chemical compound that falls within the broader class of imidazole derivatives. Imidazoles are heterocyclic compounds that are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a related compound, involves a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Another related compound, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, was synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Additionally, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate was synthesized from butanoic acid and o-phenylenediamine using microwave irradiation, among other steps .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates was elucidated, revealing hydrogen-bonded supramolecular structures in one, two, and three dimensions .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For instance, ethyl imidazole-1-carboxylate was used as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, which are biologically interesting heterocycles . The reactivity of these compounds is influenced by the presence of functional groups and substituents on the imidazole ring, which can affect their chemical behavior and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are commonly used to characterize these compounds . Theoretical calculations, such as DFT, can provide insights into the electronic structure, including HOMO-LUMO gaps, which are indicative of chemical reactivity . The solubility, melting point, and stability of these compounds can vary widely depending on their specific substituents and molecular conformations.
Relevant Case Studies
Imidazole derivatives have been studied for various biological activities. For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives were evaluated for their β-glucuronidase inhibitory activity, with several compounds showing potent inhibition . Another study reported the anticancer activity of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate against human melanoma cell lines . These case studies highlight the potential of imidazole derivatives as therapeutic agents.
Scientific Research Applications
Hydrolysis and Crystallization Studies
Biology-Oriented Drug Synthesis
In the field of drug synthesis, ethyl 1H-imidazole-2-carboxylate derivatives have been explored for their biological activities, specifically their β-glucuronidase inhibitory activity. Salar et al. (2017) have detailed the synthesis of these derivatives and their significant inhibitory activities (U. Salar et al., 2017).
Supramolecular Chemistry
In supramolecular chemistry, ethyl 1H-imidazole-2-carboxylate forms hydrogen-bonded structures, which are crucial for understanding molecular interactions and network formations. Costa et al. (2007) have explored this aspect in their research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates (M. Costa et al., 2007).
Organocatalysis
The compound is also utilized in organocatalysis, particularly in transesterification reactions. Wang and Li (2012) have shown how imidazol(in)ium-2-carboxylates can act as precatalysts in these reactions, highlighting their effectiveness in various alcohol conversions (Yanqin Wang & Zhenjiang Li, 2012).
Safety And Hazards
When handling Ethyl 1H-imidazole-2-carboxylate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Future Directions
Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
ethyl 1H-imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYNYIGCGVDBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338498 | |
Record name | Ethyl 1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-imidazole-2-carboxylate | |
CAS RN |
33543-78-1 | |
Record name | Ethyl 1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1H-imidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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